5-Bromo-2-chloro-3-methoxypyridine molecular weight
5-Bromo-2-chloro-3-methoxypyridine molecular weight
An In-depth Technical Guide to 5-Bromo-2-chloro-3-methoxypyridine: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
5-Bromo-2-chloro-3-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that has emerged as a significant building block in modern medicinal chemistry and agrochemical synthesis.[1][2] Its structural arrangement, featuring three distinct functional groups on the pyridine core, offers a versatile platform for chemical modification. The chloro, bromo, and methoxy groups each provide unique reactivity profiles, allowing for selective and sequential chemical transformations. This enables chemists to construct complex molecular architectures and generate libraries of novel compounds for biological screening.[3][4] This guide provides an in-depth analysis of the compound's properties, a validated protocol for its characterization, plausible synthetic strategies, and a discussion of its strategic importance for professionals in drug development and chemical research.
Physicochemical and Structural Properties
The foundational attributes of 5-Bromo-2-chloro-3-methoxypyridine are critical for its application in synthesis, determining its reactivity, solubility, and handling requirements. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrClNO | [5][6] |
| Molecular Weight | 222.47 g/mol | [7][8] |
| Exact Mass | 220.924301 u | [7] |
| CAS Number | 286947-03-3 | [5][7] |
| Appearance | Solid (Crystalline Powder) | |
| Melting Point | 68-72 °C | [7] |
| Density | ~1.6 g/cm³ | [7] |
| IUPAC Name | 5-bromo-2-chloro-3-methoxypyridine | [5] |
| Synonyms | Pyridine, 5-bromo-2-chloro-3-methoxy- | [7] |
Synthesis and Mechanistic Considerations
A plausible synthetic approach involves the bromination of a pre-existing 2-chloro-3-methoxypyridine scaffold. The directing effects of the chloro and methoxy groups are crucial. The methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director but deactivating. The combined effect would strongly favor electrophilic substitution at the C5 position.
Caption: Proposed synthesis workflow for 5-Bromo-2-chloro-3-methoxypyridine.
Experimental Protocol: Electrophilic Bromination
This protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-2-chloro-4-methoxypyridine.[9] The choice of N-Bromosuccinimide (NBS) as the bromine source and sulfuric acid as the solvent is strategic; the strong acid protonates the pyridine nitrogen, further deactivating the ring to prevent over-bromination, while activating the NBS for electrophilic attack.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-chloro-3-methoxypyridine (1 equivalent) in concentrated sulfuric acid under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. The use of NBS is preferable to liquid bromine for ease of handling and selectivity.[9]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution. This step neutralizes the acid and precipitates the product.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.
Spectroscopic Characterization
Accurate structural elucidation is paramount. While specific published spectra for this exact isomer are scarce, its expected spectroscopic signature can be predicted based on the analysis of its functional groups and comparison to similar structures.[10]
¹H NMR (Proton Nuclear Magnetic Resonance)
In a typical deuterated solvent like CDCl₃, two distinct signals in the aromatic region are expected, corresponding to the two protons on the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 7.8 - 8.0 | Doublet (d) | H-6 | Deshielded by the adjacent nitrogen and influenced by the para-bromo group. |
| ~ 7.3 - 7.5 | Doublet (d) | H-4 | Influenced by the adjacent methoxy and chloro groups. |
| ~ 3.9 - 4.1 | Singlet (s) | -OCH₃ | Typical chemical shift for methoxy protons attached to an aromatic ring. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
A proton-decoupled ¹³C NMR spectrum would show six distinct signals, one for each carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ 150 - 155 | C-3 | Attached to the highly electronegative oxygen of the methoxy group. | | ~ 145 - 150 | C-2 | Attached to the electronegative chlorine and adjacent to the ring nitrogen. | | ~ 140 - 145 | C-6 | Carbon adjacent to the ring nitrogen. | | ~ 125 - 130 | C-4 | Aromatic carbon influenced by adjacent substituents. | | ~ 110 - 115 | C-5 | Attached to bromine; C-Br bonds typically appear in this region. | | ~ 55 - 60 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a cluster of peaks at M, M+2, and M+4, providing a definitive signature for the compound's elemental composition.
Protocol for Spectroscopic Analysis
-
Sample Preparation (NMR): Dissolve 5-10 mg of purified 5-Bromo-2-chloro-3-methoxypyridine in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[10]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters, including a 30° pulse angle and a relaxation delay of 1-2 seconds.[10]
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[10]
-
Sample Preparation (MS): Prepare a dilute solution (0.1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.
-
MS Acquisition: Analyze the sample using ESI-MS in positive ion mode to observe the protonated molecule [M+H]⁺ with its characteristic isotopic pattern.
Applications in Drug Discovery and Development
The true value of 5-Bromo-2-chloro-3-methoxypyridine lies in its utility as a versatile intermediate.[3] The three functional groups serve as orthogonal handles for introducing molecular diversity through various cross-coupling reactions.
-
The Bromo Group (C5): The C-Br bond is highly amenable to classic carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkyl, alkynyl, or amino groups at this position.
-
The Chloro Group (C2): The C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C5 position while leaving the C2 position intact for subsequent transformations.
-
The Methoxy Group (C3): The methoxy group can be de-methylated to reveal a hydroxyl group, which can then be used for ether or ester formation, or serve as a hydrogen bond donor in ligand-receptor interactions.
Caption: Potential synthetic transformations of 5-Bromo-2-chloro-3-methoxypyridine.
This multi-functional scaffold is therefore invaluable for generating libraries of compounds in lead optimization campaigns, where systematic structural modifications are required to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[2][3]
Safety, Handling, and Storage
5-Bromo-2-chloro-3-methoxypyridine is classified as a hazardous substance and requires careful handling to minimize exposure.
-
Hazards: It is known to cause skin irritation and serious eye irritation.[11][12] May also cause respiratory irritation.[11][13] The GHS hazard codes Xn (Harmful) and T (Toxic) have been associated with it.[5]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid breathing dust and prevent contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] It is recommended to keep the compound refrigerated and protected from light to maintain its quality.[12]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[12][15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
5-Bromo-2-chloro-3-methoxypyridine is more than a simple chemical reagent; it is a strategic tool for innovation in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential component in the synthetic chemist's toolbox. Understanding its synthesis, characterization, and safe handling is crucial for leveraging its full potential in the development of next-generation chemical entities.
References
-
Pharmaffiliates. (n.d.). 5-Bromo-2-chloro-3-methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
- Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]
-
Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. doi:10.2174/0929867023368719. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sincerechemical.com [sincerechemical.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. echemi.com [echemi.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]
- 15. fishersci.com [fishersci.com]
